molecular formula C18H19N3OS B2988713 4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 864860-85-5

4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide

カタログ番号 B2988713
CAS番号: 864860-85-5
分子量: 325.43
InChIキー: YEJUNEXNPXLFMJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group and a benzo[d]thiazole group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of a benzamide with a benzo[d]thiazole .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a benzo[d]thiazole group . The presence of the dimethylamino group could impart interesting electronic properties to the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide and benzo[d]thiazole groups . These groups could participate in a variety of chemical reactions, depending on the conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the benzamide and benzo[d]thiazole groups could impact properties such as solubility, melting point, and reactivity.

科学的研究の応用

Metabolism and Pharmacokinetics

One study focused on the metabolism and disposition of a novel orexin receptor antagonist, highlighting the importance of understanding how such compounds are processed in the body. The research found that the drug was primarily eliminated via feces, with only a small portion excreted through urine, indicating significant metabolic processing (Renzulli et al., 2011).

Therapeutic Applications

Another study investigated the use of a non-peptide V2 arginine vasopressin antagonist in treating hyponatremia in patients with the syndrome of inappropriate secretion of antidiuretic hormone (SIADH), demonstrating the therapeutic potential of receptor antagonists in managing electrolyte imbalances (Saito et al., 1997).

Drug Development and Clinical Trials

Research into N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a DNA-intercalating drug with a dual mode of cytotoxic action, underlines the process of drug development from preclinical activity assessment to clinical trials, providing a model for developing new therapeutics (McCrystal et al., 1999).

Diagnostic Applications

A study using positron emission tomography (PET) in pharmacokinetic studies with XR5000, a topoisomerase I and II inhibitor, illustrates the diagnostic applications of chemical compounds in assessing drug distribution and efficacy in cancer treatment (Propper et al., 2003).

特性

IUPAC Name

4-(dimethylamino)-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-11-5-10-15-16(12(11)2)19-18(23-15)20-17(22)13-6-8-14(9-7-13)21(3)4/h5-10H,1-4H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJUNEXNPXLFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。